molecular formula C9H13ClN2O B13016134 (5-Chloro-6-isopropoxypyridin-3-yl)methanamine

(5-Chloro-6-isopropoxypyridin-3-yl)methanamine

Cat. No.: B13016134
M. Wt: 200.66 g/mol
InChI Key: WKOHJYNSFWWQGA-UHFFFAOYSA-N
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Description

(5-Chloro-6-isopropoxypyridin-3-yl)methanamine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloro group at the 5th position, an isopropoxy group at the 6th position, and a methanamine group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-isopropoxypyridin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-6-isopropoxypyridine.

    Nitration: The pyridine derivative undergoes nitration to introduce a nitro group at the 3rd position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-isopropoxypyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5-Chloro-6-isopropoxypyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloro-6-isopropoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-6-methoxypyridin-3-yl)methanamine
  • (5-Chloro-6-ethoxypyridin-3-yl)methanamine
  • (5-Chloro-6-propoxypyridin-3-yl)methanamine

Uniqueness

(5-Chloro-6-isopropoxypyridin-3-yl)methanamine is unique due to the presence of the isopropoxy group, which imparts specific steric and electronic properties

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

(5-chloro-6-propan-2-yloxypyridin-3-yl)methanamine

InChI

InChI=1S/C9H13ClN2O/c1-6(2)13-9-8(10)3-7(4-11)5-12-9/h3,5-6H,4,11H2,1-2H3

InChI Key

WKOHJYNSFWWQGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)CN)Cl

Origin of Product

United States

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